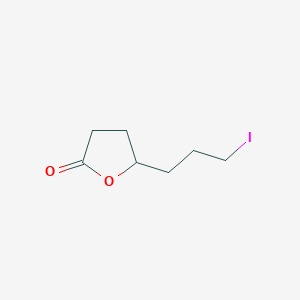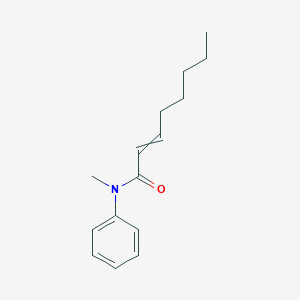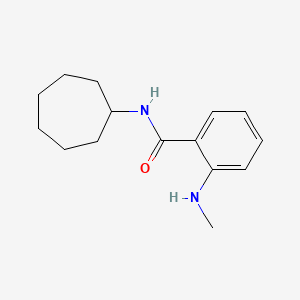silane CAS No. 502470-28-2](/img/structure/B14242736.png)
[(2,3-Dihydro-1H-inden-5-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydro-1H-inden-5-yl)oxysilane is a chemical compound that features a unique structure combining an indane moiety with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-5-yl)oxysilane typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,3-Dihydro-1H-inden-5-ol+Trimethylsilyl chloride→(2,3-Dihydro-1H-inden-5-yl)oxysilane+HCl
Industrial Production Methods
While specific industrial production methods for (2,3-Dihydro-1H-inden-5-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydro-1H-inden-5-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
(2,3-Dihydro-1H-inden-5-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols, allowing for selective reactions to occur on other parts of the molecule.
Material Science: The compound can be used in the synthesis of silicon-based polymers and materials with unique properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action for (2,3-Dihydro-1H-inden-5-yl)oxysilane primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group can be easily removed under mild acidic or basic conditions, allowing for the regeneration of the free alcohol. This makes it a valuable tool in multi-step synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3-Dihydro-1H-inden-5-yl)oxysilane
- (2,3-Dihydro-1H-inden-5-yl)oxysilane
- (2,3-Dihydro-1H-inden-5-yl)oxysilane
Uniqueness
(2,3-Dihydro-1H-inden-5-yl)oxysilane is unique due to its specific combination of an indane moiety and a trimethylsilyl group. This combination provides a balance of stability and reactivity, making it particularly useful in organic synthesis as a protecting group.
Propriétés
Numéro CAS |
502470-28-2 |
|---|---|
Formule moléculaire |
C12H18OSi |
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H18OSi/c1-14(2,3)13-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
HGKGSBUSUIVLQR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC2=C(CCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


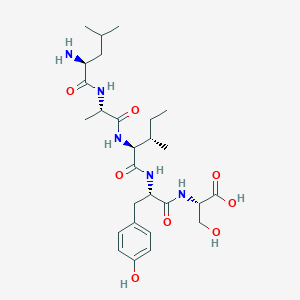
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
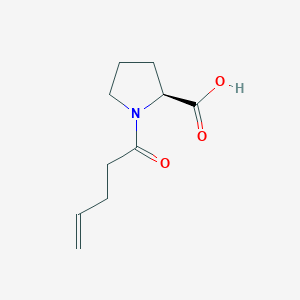
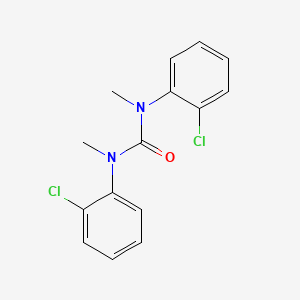
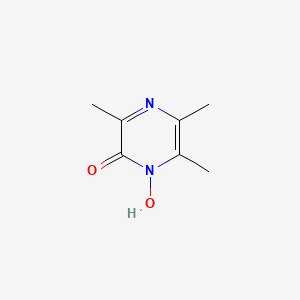
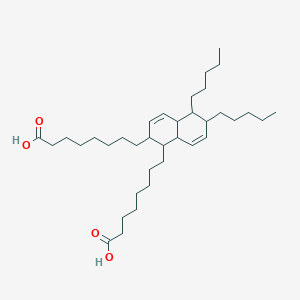
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
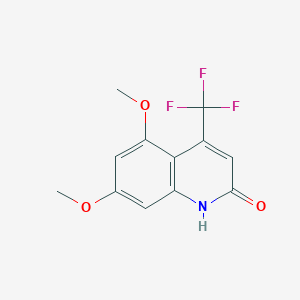

![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
